REACTION_CXSMILES
|
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CN1CCN(C)C1=O>C1COCC1>[CH2:8]([C:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 1N hydrochloric acid, and hexane
|
Type
|
ADDITION
|
Details
|
was added to the reaction liquid
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The concentrate was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |